

2-Chloro-4-fluoro-5-iodopyridine physical and chemical properties

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-iodopyridine

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An In-Depth Technical Guide to **2-Chloro-4-fluoro-5-iodopyridine**

Introduction: A Versatile Halogenated Heterocycle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic importance of highly functionalized building blocks cannot be overstated. **2-Chloro-4-fluoro-5-iodopyridine** (CAS No: 884494-49-9) has emerged as a pivotal intermediate, prized for its unique arrangement of halogen substituents on a pyridine core.^{[1][2]} This trifunctionalized heterocycle offers a rich platform for molecular elaboration, enabling chemists to construct complex molecular architectures with precision and efficiency.^[2] The distinct reactivity of its iodine, chlorine, and fluorine atoms provides orthogonal handles for a variety of chemical transformations, making it an indispensable tool in the synthesis of novel active pharmaceutical ingredients (APIs), advanced agrochemicals, and materials.^{[1][2][3]} This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

The utility of **2-Chloro-4-fluoro-5-iodopyridine** in a laboratory setting is fundamentally governed by its physical and chemical identity. A clear understanding of these properties is essential for its proper handling, storage, and application in synthetic protocols.

Chemical Identity

A consistent and unambiguous identification of this compound is crucial for regulatory compliance and scientific accuracy.

Identifier	Value
IUPAC Name	2-chloro-5-fluoro-4-iodopyridine[4]
CAS Number	884494-49-9[1][4][5]
Molecular Formula	C ₅ H ₂ ClFIN[1][4][5]
Molecular Weight	257.43 g/mol [1][4][5]
InChI	InChI=1S/C5H2ClFIN/c6-5-1-4(8)3(7)2-9-5/h1-2H[4]
SMILES	<chem>C1=C(C(=CN=C1Cl)F)I</chem> [4]

Physical Characteristics

The compound's physical state dictates its handling and reaction setup. It is typically a solid at room temperature, and its solubility profile informs the choice of appropriate reaction solvents. [1][6]

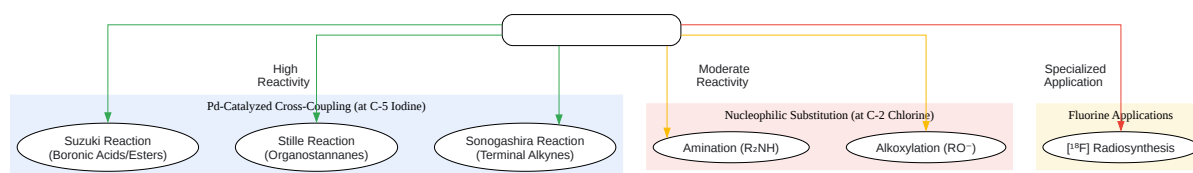
Property	Value	Source
Appearance	White to off-white or brown solid	[3]
Melting Point	84-91 °C	[3]
Boiling Point	242.223 °C at 760 mmHg	[1][5]
Density	2.129 g/cm ³	[5]
Solubility	Soluble in common organic solvents like dichloromethane and chloroform.	[6]

Chemical Reactivity and Synthetic Utility

The synthetic power of **2-Chloro-4-fluoro-5-iodopyridine** lies in the differential reactivity of its three halogen atoms. This allows for selective, stepwise functionalization, which is a cornerstone of modern synthetic strategy. The iodine is the most reactive site for cross-coupling, followed by chlorine for nucleophilic substitution, while the fluorine atom imparts specific electronic and metabolic properties.[2]

Key Reaction Pathways

- **Palladium-Catalyzed Cross-Coupling:** The carbon-iodine bond is the most labile, making the C-5 position the primary site for transformations like Suzuki, Stille, and Sonogashira couplings. This is the most common and powerful application of this building block, enabling the formation of carbon-carbon and carbon-heteroatom bonds to introduce a wide array of substituents.[2]
- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atom at the C-2 position is susceptible to nucleophilic attack, particularly when the pyridine ring is activated. This allows for the introduction of oxygen, nitrogen, or sulfur-based nucleophiles.
- **Fluorine Chemistry:** While less reactive as a leaving group, the fluorine atom significantly influences the molecule's electronic properties. Its high electronegativity can affect the acidity of adjacent protons and the overall reactivity of the ring. It is also a key feature for developing PET radiotracers by substituting it with the ¹⁸F isotope.[7]



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Fig 1: Primary reaction pathways for **2-Chloro-4-fluoro-5-iodopyridine**.

Synthesis and Production

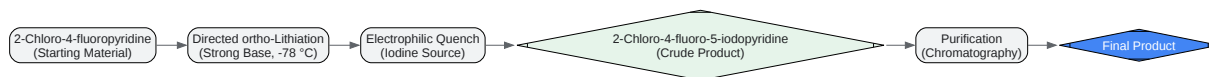
The synthesis of polysubstituted pyridines often requires carefully designed routes. While multiple specific methods exist, a common strategy involves the selective halogenation of a simpler pyridine precursor.

General Synthetic Workflow

The preparation of such highly functionalized heterocycles often begins with a more readily available starting material, like 2-chloro-4-fluoropyridine. A sequence of directed lithiation and subsequent trapping with an iodine electrophile can yield the desired product. This process may involve "halogen dance" rearrangements, where a metalated position isomerizes to a more stable one before being quenched.^{[8][9]}

Conceptual Steps:

- **Starting Material:** Begin with a di-substituted pyridine such as 2-chloro-4-fluoropyridine.
- **Directed Lithiation:** Use a strong base, like lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMP-Zinc/Lithium complexes), to deprotonate a specific position on the pyridine ring. The positions ortho to the existing halogens are typically targeted.
- **Iodination:** Quench the resulting lithiated intermediate with an iodine source (e.g., I₂) to install the iodine atom at the desired position.
- **Purification:** The crude product is then purified, commonly using silica gel chromatography, to isolate the **2-Chloro-4-fluoro-5-iodopyridine**.



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*Fig 2: A generalized workflow for the synthesis of **2-Chloro-4-fluoro-5-iodopyridine**.*

Industrial and Research Applications

The versatility of this compound makes it a valuable intermediate across several high-stakes research and development sectors.

- **Pharmaceutical Development:** It is a key building block for synthesizing APIs. Its structure is incorporated into novel therapeutics, including anti-cancer agents and treatments for infectious diseases.[3] The fluorine atom can enhance metabolic stability and binding affinity, desirable traits in drug design.[2]
- **Agrochemicals:** In the agrochemical industry, it is used to create new, more effective pesticides and herbicides.[1][3] The goal is to develop agents that are potent against target pests while being more environmentally benign.[2]
- **Radiopharmaceutical Synthesis:** The presence of a fluorine atom makes it a precursor for developing PET imaging agents.[7] By replacing the stable ^{19}F with the positron-emitting ^{18}F isotope, scientists can create tracers to visualize biological processes and disease states in real-time.[7]
- **Material Science:** The unique electronic properties conferred by the halogen substituents make it a candidate for creating advanced materials, such as specialized polymers and coatings.[3]

Safety, Handling, and Storage

Proper handling of **2-Chloro-4-fluoro-5-iodopyridine** is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

GHS Hazard Classification

Pictogram(s)	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data compiled from multiple sources.[4][10][11]

Recommended Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
 - Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[11]
 - Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.
- Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible substances such as strong oxidizing agents.[6][11] Keep the container tightly sealed to prevent moisture ingress.[6]
- First-Aid Measures:

- Inhalation: Move the victim to fresh air.[10]
- Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]
- Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][12]
- Ingestion: Rinse mouth with water. Seek immediate medical attention in all cases of significant exposure.[10]

Conclusion

2-Chloro-4-fluoro-5-iodopyridine is a testament to the power of halogen chemistry in modern organic synthesis. Its trifunctionalized structure provides a predictable and versatile platform for creating molecular complexity. The orthogonal reactivity of its iodine, chlorine, and fluorine substituents allows for selective and sequential modifications, making it an exceptionally valuable intermediate in the discovery pipelines for new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its physical properties, chemical reactivity, and safety protocols is paramount for any scientist looking to leverage this potent building block for innovation.

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